2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is an organic compound characterized by the presence of a triazole ring and a sulfanylacetamide groupIt is a white crystalline solid with high solubility in water, making it suitable for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of 5-amino-1H-1,2,4-triazole with a suitable sulfanylacetamide precursor. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.
Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of metabolic pathways. The triazole ring is known to interact with metal ions, which can further enhance its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole: A precursor in the synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide.
1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Sulfanilamide: An antibacterial sulfonamide with a similar sulfanyl group
Uniqueness
This compound is unique due to its combination of a triazole ring and a sulfanylacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its high solubility in water and ability to undergo diverse chemical reactions further enhance its utility in research and industry .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5OS/c5-2(10)1-11-4-7-3(6)8-9-4/h1H2,(H2,5,10)(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLCLECDUGGXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NNC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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